molecular formula C5H11ClFN B3113540 (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride CAS No. 1956377-21-1

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Cat. No.: B3113540
CAS No.: 1956377-21-1
M. Wt: 139.60
InChI Key: MVFFVXDWLQQNEH-JBUOLDKXSA-N
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Description

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and an amine group attached to a cyclopentane ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride typically involves the use of enantiomerically pure starting materials. One efficient method involves the hydrogenation of a precursor compound, followed by cyclization and fluorination steps. The reaction conditions often include the use of specific catalysts and solvents to ensure high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing advanced catalytic systems and continuous flow reactors to optimize efficiency and scalability. The use of chiral auxiliaries or catalysts is crucial to maintain the desired stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various fluorinated amines, ketones, and carboxylic acids, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-fluorocyclopentan-1-amine hydrochloride
  • (1R,3R)-3-fluorocyclopentan-1-amine hydrochloride
  • (1R,3S)-3-fluorocyclopentan-1-amine hydrochloride

Uniqueness

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound may exhibit different reactivity, binding affinity, and selectivity, making it particularly valuable in certain applications .

Properties

IUPAC Name

(1S,3R)-3-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFVXDWLQQNEH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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